molecular formula C17H16N2O2 B12510588 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine

Cat. No.: B12510588
M. Wt: 280.32 g/mol
InChI Key: ZCNSMCDTCMFWNH-UHFFFAOYSA-N
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Description

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine is a complex organic compound characterized by its unique structure, which includes an indeno-oxazole moiety fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine stands out due to its unique combination of an indeno-oxazole moiety with a methoxy and methyl-substituted pyridine ring.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-methoxy-6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C17H16N2O2/c1-10-7-12(20-2)9-14(18-10)17-19-16-13-6-4-3-5-11(13)8-15(16)21-17/h3-7,9,15-16H,8H2,1-2H3

InChI Key

ZCNSMCDTCMFWNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC

Origin of Product

United States

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